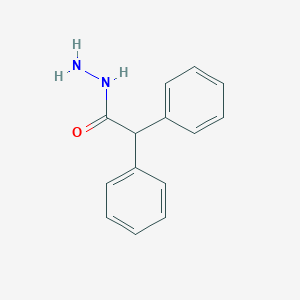
2,2-二苯乙酰肼
描述
2,2-Diphenylacetohydrazide is a chemical compound with the molecular formula C14H14N2O . It is used in research and development .
Synthesis Analysis
The synthesis of 2,2-Diphenylacetohydrazide involves the reaction of corresponding ethyl or methyl esters with hydrazine hydrate . The reaction is typically carried out in ethanol .Molecular Structure Analysis
The molecular structure of 2,2-Diphenylacetohydrazide is represented by the InChI code1S/C14H14N2O/c15-16-14(17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) . The molecular weight of the compound is 226.28 . Physical And Chemical Properties Analysis
2,2-Diphenylacetohydrazide is a solid at room temperature .科学研究应用
合成和化学反应
新化合物的合成:2,2-二苯乙酰肼用于合成新化合物。例如,它参与了在超声辐射下从2-羟基-2,2-二苯乙酸(Li Yan-ping, 2009)开始合成二苯乙酰-芳基硫脲。
抗分枝杆菌活性:在药物化学领域,2,2-二苯乙酰肼已被用于制备具有抗分枝杆菌活性的衍生物。这些衍生物已显示出不同程度对分枝杆菌生长的抑制作用(Özlen Güzel, E. Ilhan, A. Salman, 2006)。
抗癌活性:已进行了关于合成和测试2-羟基-2,2-双(4-取代苯基)-N'-[(1E)-(3/4-取代苯基)亚甲基]-乙酰肼的抗癌活性的研究,显示对MCF-7和PC-3细胞系具有细胞毒活性(İ. Doğan等,2018)。
生物化学和分子生物学
光系统2反应:与2,2-二苯乙酰肼相关的二苯基碳酰肼被用于叶绿体光系统2的测定中,展示了该化合物在植物生物化学中的重要性(L. Vernon, E. Shaw, 1969)。
抗氧化能力估计:该化合物在估计食品样品的抗氧化能力中发挥作用,表明其在食品和植物生物化学中的适用性(K. Pyrzyńska, A. Pękal, 2013)。
环境研究
- 环境相关性:与2,2-二苯乙酰肼密切相关的二苯胺衍生物正在研究其在环境中的影响,包括其在炸药、香料和橡胶工业中的用途(O. Drzyzga, 2003)。
药物研究
- 神经活性:与2,2-二苯乙酰肼相关的二苯基磷酰基乙酰肼等衍生物已被推荐用于治疗各种神经疾病,突显了其在药物研究中的重要性(B. Liorber et al., 1986)。
安全和危害
属性
IUPAC Name |
2,2-diphenylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-16-14(17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBSKAGTEPBSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280299 | |
| Record name | 2,2-diphenylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylacetohydrazide | |
CAS RN |
6636-02-8 | |
| Record name | 6636-02-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-diphenylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to access 2,2-Diphenylacetohydrazide and its derivatives?
A1: 2,2-Diphenylacetohydrazide serves as a versatile building block for various derivatives. A common synthetic strategy involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with hydrazine hydrate, yielding 2-hydroxy-2,2-diphenylacetohydrazide. [] This intermediate can be further reacted with aroyl isothiocyanates under ultrasonic radiation or conventional heating to produce a series of novel N-(2-hydroxy-2,2-diphenylacetyl)-N'-aroylthioureas. [] Additionally, reacting 2-hydroxy-2,2-diphenylacetohydrazide with substituted aromatic aldehydes can create intermediate Schiff bases, which can be further modified to yield compounds like 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4- substitutedphenyl)methylene]-acetohydrazides. []
Q2: How is the structure of 2,2-Diphenylacetohydrazide derivatives confirmed?
A2: Characterization of 2,2-Diphenylacetohydrazide derivatives relies on various spectroscopic techniques. Elemental analysis provides information about the elemental composition. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and two-dimensional techniques like COSY and NOESY, provides detailed structural information, including the geometry around double bonds. [, ] Additionally, techniques like LC-MS/MS and UV spectroscopy can be employed for further structural confirmation and purity assessment. []
Q3: Have any biological activities been reported for 2,2-Diphenylacetohydrazide derivatives?
A3: Recent research has explored the anticancer potential of certain 2,2-Diphenylacetohydrazide derivatives. Specifically, 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-phenyl)methylene]acetohydrazides, with varying substituents on the phenyl rings, were tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. [] The study found that compounds with specific substitutions, like -NO2 (compound 1b) and -Cl (compound 1e), exhibited promising anti-proliferative activity against these cancer cell lines. []
Q4: What is the significance of the "E" geometry in 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-phenyl)methylene]acetohydrazides?
A4: In the study investigating the anticancer activity of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4- phenyl)methylene]acetohydrazides, the "E" geometry, referring to the trans configuration around the C=N double bond, was determined using NOESY NMR experiments. [] While the study doesn't directly correlate the "E" geometry to the observed activity, understanding the spatial arrangement of atoms within a molecule is crucial when investigating its interactions with biological targets and could influence its pharmacological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




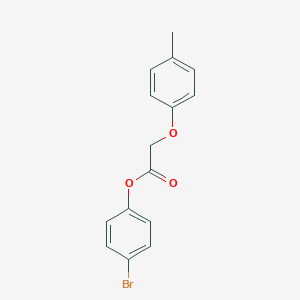
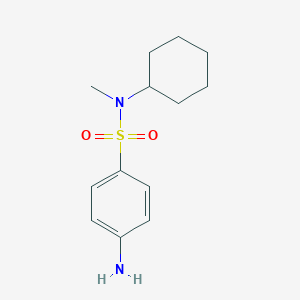
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)
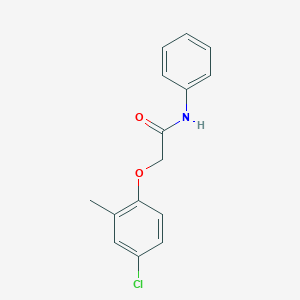


![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)

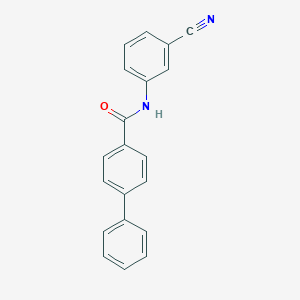
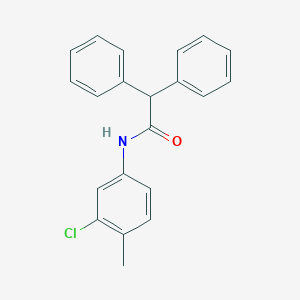
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)